molecular formula C16H15NO3 B556295 N-Benzoyl-D-phenylalanine CAS No. 37002-52-1

N-Benzoyl-D-phenylalanine

Número de catálogo B556295
Número CAS: 37002-52-1
Peso molecular: 269,3 g/mole
Clave InChI: NPKISZUVEBESJI-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Benzoyl-D-phenylalanine is a compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of substituted D-phenylalanines, including N-Benzoyl-D-phenylalanine, can be achieved in high yield and excellent optical purity, starting from inexpensive cinnamic acids. This is done using a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization, based on stereoselective oxidation and nonselective reduction .


Molecular Structure Analysis

The IUPAC Standard InChI for N-Benzoyl-D-phenylalanine is InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

N-Benzoyl-D-phenylalanine interacts with the sulphonylurea receptor of pancreatic beta-cells in a stereospecific manner. Its potency depends on the lipophilic but not aromatic properties of its benzene rings .

Aplicaciones Científicas De Investigación

Diabetes Treatment

N-Benzoyl-D-phenylalanine (NBDP) has been studied for its effects on non-insulin dependent diabetes mellitus (NIDDM). In combination with metformin, NBDP was found to restore altered serum lipids, lipoproteins, lipid peroxidation marker levels and glucose-6-phosphate dehydrogenase activity to almost control levels in neonatal streptozotocin (nSTZ) non-insulin dependent diabetic rats . This suggests that NBDP could be a potential antihyperglycaemic and antihyperlipidaemic adjunct for the treatment of diabetes .

Lipid and Lipoprotein Profile Regulation

NBDP has been shown to have an effect on the lipid and lipoprotein profile in rats. It was found to significantly increase the levels of serum lipids and lipid peroxidation markers, while decreasing the activity of glucose-6-phosphate dehydrogenase . This indicates that NBDP could potentially be used to regulate lipid and lipoprotein levels in the body .

Potential Estrogen Receptor Inhibitor

A new pharmaceutical compound, p-benzoyl-phenylalanine (4-BP), which is similar to NBDP, was synthesised and investigated for its potential as an estrogen receptor inhibitor for breast cancer . This suggests that NBDP could potentially have similar applications in cancer treatment .

Oncogenic Signal Transduction

N-Benzoyl-L-phenylalanine, a variant of NBDP, has been mentioned in the context of oncogenic signal transduction. Rce1p processing, a necessary component in the Ras pathway of oncogenic signal transduction, holds promise as a potential target for therapeutic intervention . This suggests that NBDP could potentially be used in the development of cancer treatments .

Chemical Structure and Properties

N-Benzoyl-D-phenylalanine has a molecular formula of C16H15NO3 and a molecular weight of 269.2952 . Its chemical structure and properties have been studied and documented, which could be useful in various scientific research applications .

6. Potential Source of New Orally Active Agents The data from the study on NBDP’s effect on diabetes suggests that it could be a potential source of new orally active agents for future therapy . This could have implications for the development of new drugs and treatments in various fields of medicine .

Direcciones Futuras

While specific future directions for N-Benzoyl-D-phenylalanine research are not mentioned in the search results, the compound’s interaction with the sulphonylurea receptor of pancreatic beta-cells suggests potential avenues for further study .

Propiedades

IUPAC Name

(2R)-2-benzamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKISZUVEBESJI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352239
Record name N-Benzoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-D-phenylalanine

CAS RN

37002-52-1
Record name N-Benzoyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37002-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzoyl-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-Benzoyl-D-phenylalanine
Reactant of Route 3
Reactant of Route 3
N-Benzoyl-D-phenylalanine
Reactant of Route 4
Reactant of Route 4
N-Benzoyl-D-phenylalanine
Reactant of Route 5
Reactant of Route 5
N-Benzoyl-D-phenylalanine
Reactant of Route 6
N-Benzoyl-D-phenylalanine

Q & A

Q1: What is the primary mechanism of action of N-Benzoyl-D-phenylalanine (NBDP) in the context of diabetes?

A1: While the exact mechanism is still under investigation, research suggests that NBDP, particularly when combined with metformin, may exert its antidiabetic effect by increasing the number of insulin receptors on cell membranes. [, ] This increase in receptor number was observed in erythrocyte membranes of neonatal streptozotocin (nSTZ)-induced diabetic rats treated with NBDP and metformin. [] This effect could potentially enhance insulin sensitivity and improve glucose uptake.

Q2: How does NBDP treatment affect lipid metabolism in diabetic rats?

A2: Studies show that NBDP, especially in combination with metformin, demonstrates antihyperlipidemic effects in nSTZ-induced diabetic rats. [, , ] Treatment with NBDP and metformin was found to:

  • Reduce elevated levels: This includes blood glucose, liver cholesterol, triglycerides, free fatty acids, and phospholipids in the liver. [, , ]
  • Normalize fatty acid composition: NBDP/metformin treatment reversed the abnormal increase in palmitic, stearic, and oleic acids, and restored the decreased levels of linolenic and arachidonic acids in the liver and kidneys of diabetic rats. []

Q3: Does NBDP offer any protective effects against diabetic complications in the brain and retina?

A3: Preliminary research suggests a potential protective role of NBDP against certain diabetic complications:

  • Brain: In nSTZ-induced diabetic rats, NBDP demonstrated a protective effect against the decrease in brain acetylcholinesterase (AChE) activity, which is associated with brain dysfunction in diabetes. This protection is potentially linked to NBDP's ability to mitigate lipid peroxidation. []
  • Retina: NBDP treatment showed a similar protective effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities in the retinas of diabetic rats. These enzymes are crucial for maintaining retinal function, and their decline is linked to retinal dysfunction in diabetes. []

Q4: How does NBDP impact glycoprotein metabolism in diabetic conditions?

A4: Research indicates that NBDP, along with metformin, can positively influence glycoprotein metabolism in nSTZ-induced diabetic rats. [] These effects include:

  • Decreasing elevated plasma glycoproteins: Abnormal glycosylation of proteins is a hallmark of diabetic complications. NBDP/Metformin treatment helped normalize these levels. []
  • Restoring tissue sialic acid levels: Diabetic rats exhibit decreased sialic acid, a crucial component of glycoproteins, in their tissues. Treatment with NBDP/metformin helped restore these levels closer to normal. []
  • Normalizing tissue hexose levels: Elevated hexose (including hexosamine and fucose) levels in tissues, another indicator of abnormal glycosylation in diabetes, were normalized with NBDP/metformin treatment. []

Q5: Are there any studies comparing the efficacy of NBDP alone versus its combination with metformin?

A5: Yes, several studies directly compared the effects of NBDP alone and in combination with metformin. The findings consistently suggest that the combination therapy is more effective than either drug used alone. [, , ] This synergistic effect highlights the potential benefits of combining NBDP with existing antidiabetic medications like metformin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.